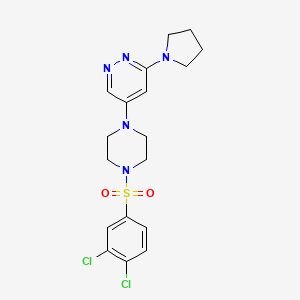
5-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine is a useful research compound. Its molecular formula is C18H21Cl2N5O2S and its molecular weight is 442.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a pyridazine ring, a piperazine moiety, and a dichlorophenyl sulfonyl group. This unique combination of functional groups contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H21Cl2N5O4S |
| Molecular Weight | 522.4 g/mol |
| CAS Number | 462064-88-6 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease pathways. It may exert its effects through:
- Enzyme Inhibition : The sulfonyl group can interact with active sites of enzymes, potentially inhibiting their function.
- Receptor Modulation : The piperazine and pyrrolidine moieties may bind to neurotransmitter receptors, influencing signaling pathways.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Anticancer Properties
Studies have demonstrated that the compound may possess anticancer activity. The presence of the dichlorophenyl group is crucial for enhancing antiproliferative effects against cancer cell lines .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it has shown strong inhibitory activity against urease and acetylcholinesterase .
Case Studies
- Antibacterial Screening : A study synthesized several piperazine derivatives and tested their antibacterial efficacy. Compounds similar to the target compound displayed promising results against Gram-positive and Gram-negative bacteria .
- Anticancer Activity Assessment : In vitro studies have highlighted the compound's potential in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) analysis suggested that modifications to the dichlorophenyl group could enhance anticancer efficacy .
科学研究应用
Anticancer Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, showing promising results:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pyridazine derivative A | MCF-7 (breast cancer) | 5.71 | |
| Pyridazine derivative B | HepG2 (liver cancer) | 6.14 |
These findings suggest that the incorporation of electron-withdrawing groups like chlorine enhances the anticancer efficacy of pyridazine derivatives.
Anticonvulsant Activity
The anticonvulsant properties of related compounds have been explored extensively. For example, certain pyridazine-thiazole hybrids demonstrated significant protective effects in seizure models:
| Compound | Model | ED50 (mg/kg) | Reference |
|---|---|---|---|
| Thiazole-pyridazine hybrid | Electroshock test | 24.38 | |
| Another derivative | Chemo-shock test | 88.23 |
These results highlight the potential of such compounds in treating epilepsy and other seizure disorders.
COX-II Inhibition
Compounds similar to 5-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine have been investigated for their ability to inhibit cyclooxygenase enzymes, particularly COX-II, which is implicated in inflammation and pain:
This inhibition can provide therapeutic benefits in inflammatory conditions and chronic pain management.
Study on Anticancer Effects
In a recent study published in the Journal of Medicinal Chemistry, a series of pyridazine derivatives were synthesized and tested against a panel of cancer cell lines. The study found that modifications to the piperazine moiety significantly enhanced cytotoxicity against MCF-7 cells, highlighting the structure-activity relationship crucial for developing effective anticancer agents .
Study on Anticonvulsant Properties
Another research effort focused on evaluating the anticonvulsant activity of thiazole-linked pyridazines. The results indicated that certain substitutions led to increased efficacy in protecting against seizures induced by pentylenetetrazol (PTZ), suggesting a promising avenue for developing new antiepileptic drugs .
属性
IUPAC Name |
5-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-3-pyrrolidin-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N5O2S/c19-16-4-3-15(12-17(16)20)28(26,27)25-9-7-23(8-10-25)14-11-18(22-21-13-14)24-5-1-2-6-24/h3-4,11-13H,1-2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZVYHHJJVEESZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













